molecular formula C20H23ClN2O2 B2862783 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane CAS No. 1798487-46-3

3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane

Cat. No.: B2862783
CAS No.: 1798487-46-3
M. Wt: 358.87
InChI Key: QYUWCIRGBPCRJL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane is a complex organic compound that features a combination of azepane, chlorophenyl, and ethoxypyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the chlorophenyl and ethoxypyridine groups. Common reagents used in these reactions include chlorinating agents, ethoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies to investigate protein-ligand interactions.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Chlorophenyl)azepan-1-yl)(6-methoxypyridin-3-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.

    (3-(4-Chlorophenyl)azepan-1-yl)(6-ethoxypyridin-2-yl)methanone: Similar structure but with the ethoxy group on a different position of the pyridine ring.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(6-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-2-25-19-11-8-16(13-22-19)20(24)23-12-4-3-5-17(14-23)15-6-9-18(21)10-7-15/h6-11,13,17H,2-5,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUWCIRGBPCRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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